(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol
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Overview
Description
(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol is a heterocyclic compound that features a furan ring substituted with a methyl group at the 5-position and a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable pyrrolidine derivative under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Halogenation can be achieved using halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-(5-Methyltetrahydrofuran-2-yl)pyrrolidin-3-yl)methanol.
Substitution: Formation of halogenated derivatives such as 4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol.
Scientific Research Applications
(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(4-(5-Methyltetrahydrofuran-2-yl)pyrrolidin-3-yl)methanol: Similar structure but with a reduced furan ring.
Uniqueness
(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a pyrrolidine ring substituted with a 5-methylfuran moiety and a hydroxymethyl group, which may facilitate various biological interactions. This article reviews the biological activity of the compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural complexity of this compound suggests unique chemical properties that may enhance its bioactivity. The presence of both furan and pyrrolidine groups is expected to contribute to its solubility and reactivity, which are crucial for interaction with biological systems .
Structural Feature | Description |
---|---|
Furan Ring | A five-membered aromatic ring that may contribute to antioxidant activity. |
Pyrrolidine Ring | A saturated five-membered ring that can exhibit neuroprotective effects. |
Hydroxymethyl Group | Enhances solubility and may influence metabolic pathways. |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : The furan moiety is known for its potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : Compounds containing pyrrolidine rings have shown promise in neuroprotection, making this compound a candidate for neurological disorders.
- Cytotoxicity Against Cancer Cells : Similar structures have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Case Studies and Experimental Data
- Antimicrobial Activity : A study focused on the antimicrobial properties of methanol extracts from plants containing similar furan derivatives showed significant antibacterial activity against E. coli and S. aureus . While specific data on this compound is limited, its structural analogs suggest it may possess similar properties.
- Cytotoxic Studies : In vitro assays on related compounds have indicated cytotoxic effects against human cancer cell lines such as HeLa and A549 . The mechanism of action often involves inducing apoptosis or inhibiting cell proliferation.
- Neuroprotective Potential : Research on pyrrolidine derivatives has highlighted their ability to protect neuronal cells from oxidative stress, which could be relevant for developing treatments for neurodegenerative diseases .
Pharmacological Profile
To fully understand the pharmacological implications of this compound, further bioassays are necessary. The following pharmacokinetic and pharmacodynamic parameters should be evaluated:
Parameter | Description |
---|---|
Absorption | Investigate the bioavailability of the compound in biological systems. |
Distribution | Assess how the compound distributes in various tissues post-administration. |
Metabolism | Identify metabolic pathways and potential metabolites formed. |
Excretion | Determine the elimination routes and half-life of the compound in vivo. |
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[4-(5-methylfuran-2-yl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C10H15NO2/c1-7-2-3-10(13-7)9-5-11-4-8(9)6-12/h2-3,8-9,11-12H,4-6H2,1H3 |
InChI Key |
PACIQNCZJXVMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CNCC2CO |
Origin of Product |
United States |
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